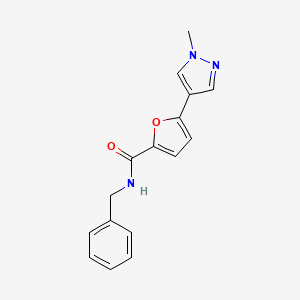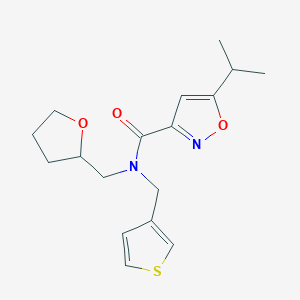
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one
Descripción general
Descripción
4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxine and 3-fluorophenylpiperazine. The key steps could involve:
Formation of the Benzodioxine Ring: This might involve the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The benzodioxine ring could be coupled with 3-fluorophenylpiperazine using coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Carbonylation: Introduction of the carbonyl group might be achieved through oxidation reactions using reagents like PCC or Swern oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring or the benzodioxine moiety.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Swern oxidation reagents, or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, piperazine derivatives are known for their activity as neurotransmitter modulators. This compound might be studied for its potential effects on the central nervous system.
Medicine
In medicine, the compound could be investigated for its potential as a pharmaceutical agent. Piperazine derivatives have been used in the treatment of conditions like anxiety, depression, and schizophrenia.
Industry
Industrially, the compound might find applications in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one would depend on its specific biological target. It might interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Fluorophenyl)piperazine: Known for its activity as a serotonin receptor agonist.
2,3-Dihydro-1,4-benzodioxine: Used as a precursor in organic synthesis.
Uniqueness
The unique combination of the benzodioxine and fluorophenylpiperazine moieties in 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one might confer distinct biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-(3-fluorophenyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-14-3-1-2-12(10-14)17-18(23)21-6-7-22(17)19(24)13-4-5-15-16(11-13)26-9-8-25-15/h1-5,10-11,17H,6-9H2,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSLORKNDIEYCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)C2=CC(=CC=C2)F)C(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-cyclopropyl-N-[2-(3,4-dimethylphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4451497.png)
![3,4-dihydro-2H-chromen-3-yl[4-(methylthio)benzyl]amine](/img/structure/B4451501.png)
![4-(2,2-diphenylethyl)-3-[2-(2-isoxazolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B4451503.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-(1-naphthylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B4451505.png)
![2-[1-({1-[(2,5-dimethylphenyl)sulfonyl]piperidin-4-yl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B4451516.png)

![N-(4-chloro-2-fluorophenyl)-2-({2-[(methylsulfonyl)amino]ethyl}amino)acetamide](/img/structure/B4451524.png)
![N-(1-butyl-1H-pyrazol-5-yl)-2-[3-(3,5-dimethylisoxazol-4-yl)-1H-indazol-1-yl]acetamide](/img/structure/B4451535.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B4451549.png)
![N-ethyl-1-(2-methoxyphenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B4451555.png)

![2-[4-(2,5-dimethylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4451557.png)
![2-{2-[4-phenyl-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyrimidine](/img/structure/B4451564.png)

